Heptanedioate
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Overview
Description
Pimelate(2-) is a dicarboxylic acid dianion obtained by the deprotonation of both the carboxy groups of pimelic acid. It is a dicarboxylic acid dianion and a pimelate. It is a conjugate base of a pimelate(1-).
Scientific Research Applications
Extraction Applications
Heptanedioate, also known as pimelic acid, is utilized in reactive extraction processes. Marti, Zeidan, and Uslu (2016) investigated the extraction of heptanedioate from aqueous solutions using trioctylamine in decan-1-ol. They found that the extraction efficiency reached 98.27% under certain conditions, demonstrating heptanedioate's significant potential in extraction processes (Marti, Zeidan, & Uslu, 2016).
Viscosity and Density Studies
Heptanedioate's properties in solutions have been a subject of research. Bai and Yan (2003) measured viscosity and density data for heptanedioate in aqueous sucrose solutions. Their research provided insights into the effect of temperature and sucrose concentration on the B-coefficients of heptanedioate (Bai & Yan, 2003).
Solid-Liquid Equilibria
Wang, Li, and Chen (2012) studied the solid-liquid equilibrium data of binary mixtures involving heptanedioic acid. This research contributes to understanding the phase behavior of heptanedioate in various organic systems (Wang, Li, & Chen, 2012).
Chemical Synthesis
Kubyshkin, Mikhailiuk, and Komarov (2007) synthesized a non-chiral, rigid analogue of 2-aminoadipic acid from heptanedioate. This work highlights heptanedioate's role in the synthesis of complex organic compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).
Metabolism and Biochemistry
Borges and Sonnewald (2012) discussed heptanoate, a related compound to heptanedioate, in the context of metabolic disorders and anticonvulsant properties. This research provides insight into the biochemical applications of heptanoate and related compounds (Borges & Sonnewald, 2012).
Corrosion Inhibition
Verma and Quraishi (2014) investigated Schiff's bases of heptanedioate as green corrosion inhibitors for mild steel. This study demonstrates heptanedioate derivatives' potential in corrosion protection (Verma & Quraishi, 2014).
Antimicrobial and Antiviral Properties
Narmani et al. (2019) isolated heptanedioic acid derivatives from the plant pathogenic fungus Cytospora sp. and evaluated their cytotoxic, antimicrobial, antiviral, and nematicidal activities. This research highlights the potential medicinal applications of heptanedioate derivatives (Narmani et al., 2019).
properties
Product Name |
Heptanedioate |
---|---|
Molecular Formula |
C7H10O4-2 |
Molecular Weight |
158.15 g/mol |
IUPAC Name |
heptanedioate |
InChI |
InChI=1S/C7H12O4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H,8,9)(H,10,11)/p-2 |
InChI Key |
WLJVNTCWHIRURA-UHFFFAOYSA-L |
Canonical SMILES |
C(CCC(=O)[O-])CCC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.